molecular formula C13H18ClNO3S B7707668 3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide

3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide

Cat. No.: B7707668
M. Wt: 303.81 g/mol
InChI Key: PSCZQBTZKRJIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide, also known as AH6809, is a selective antagonist for the prostaglandin EP1 receptor. This compound has been widely studied for its potential therapeutic applications in various diseases, including inflammation, pain, and cancer.

Mechanism of Action

3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide works by selectively blocking the EP1 receptor, which is a member of the prostaglandin receptor family. The EP1 receptor is involved in various physiological processes, including inflammation, pain, and cancer. By blocking this receptor, this compound can reduce the production of pro-inflammatory cytokines and pain sensitization, as well as inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-1beta and tumor necrosis factor-alpha. It can also reduce pain sensitization by blocking the EP1 receptor.
In vivo studies have shown that this compound can inhibit the growth of cancer cells and reduce tumor volume. It has also been shown to have anti-inflammatory effects in animal models of inflammation.

Advantages and Limitations for Lab Experiments

3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide is a selective antagonist for the EP1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. It can be used to investigate the effects of blocking the EP1 receptor in vitro and in vivo.
However, one limitation of this compound is its selectivity. It only blocks the EP1 receptor and does not affect other prostaglandin receptors. This can make it difficult to study the role of multiple prostaglandin receptors in a particular physiological process.

Future Directions

There are several future directions for research on 3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide. One area of research is its potential use in cancer therapy. Further studies are needed to investigate the efficacy of this compound in different types of cancer and to determine the optimal dosage and treatment regimen.
Another area of research is its potential use in the treatment of inflammatory and painful conditions. Studies are needed to investigate the safety and efficacy of this compound in humans and to determine the optimal dosage and treatment regimen.
Finally, further studies are needed to investigate the role of the EP1 receptor in various physiological processes and to determine the potential therapeutic applications of blocking this receptor.

Synthesis Methods

3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide can be synthesized using a multistep process that involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-4-methoxybenzenesulfonamide. This intermediate is then reacted with thionyl chloride and chloroacetyl chloride to produce this compound, which is the final product.

Scientific Research Applications

3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role in inflammation and pain. Studies have shown that this compound can block the EP1 receptor, which is involved in the production of pro-inflammatory cytokines and pain sensitization. This makes this compound a potential candidate for the treatment of inflammatory and painful conditions.
Another area of research is its potential role in cancer. Studies have shown that the EP1 receptor is overexpressed in various types of cancer, including breast, prostate, and lung cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

3-chloro-N-cyclohexyl-4-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO3S/c1-18-13-8-7-11(9-12(13)14)19(16,17)15-10-5-3-2-4-6-10/h7-10,15H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSCZQBTZKRJIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.